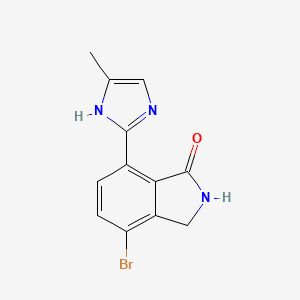
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce the trifluoroethyl group. The intermediate product is then subjected to hydrolysis and subsequent dehydration to yield the desired benzonitrile compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields. The process also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents like cuprous cyanide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-(trifluoromethyl)benzonitrile
- 4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzonitriles. This uniqueness makes it particularly valuable in the synthesis of compounds with enhanced biological activity and stability .
Eigenschaften
Molekularformel |
C9H7F3N2 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
3-amino-5-(2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)4-6-1-7(5-13)3-8(14)2-6/h1-3H,4,14H2 |
InChI-Schlüssel |
QFAASUNRXNXTEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)


![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)
![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
